molecular formula C11H12N2O2S2 B12182744 Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- CAS No. 88819-54-9

Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)-

Cat. No.: B12182744
CAS No.: 88819-54-9
M. Wt: 268.4 g/mol
InChI Key: BYWOWCXZNUQHDC-UHFFFAOYSA-N
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Description

The compound Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- features a benzothiazole core linked via a thioether (-S-) group to an acetamide moiety. The N-substituent of the acetamide is a 2-hydroxyethyl group, which enhances hydrophilicity compared to aromatic or alkyl substituents.

Properties

CAS No.

88819-54-9

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C11H12N2O2S2/c14-6-5-12-10(15)7-16-11-13-8-3-1-2-4-9(8)17-11/h1-4,14H,5-7H2,(H,12,15)

InChI Key

BYWOWCXZNUQHDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- typically involves the reaction of 2-mercaptobenzothiazole with ethylene oxide, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:

    Reaction of 2-mercaptobenzothiazole with ethylene oxide: This step forms 2-(2-benzothiazolylthio)ethanol.

    Acylation with acetic anhydride: The resulting 2-(2-benzothiazolylthio)ethanol is then acylated to form Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Benzothiazole Derivatives
  • N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1) :

    • Substituents: A 6-ethoxy group on the benzothiazole and a 4-chlorophenyl group on the acetamide.
    • Key Difference: The chloroaryl substituent increases lipophilicity, contrasting with the hydroxyethyl group in the target compound .
  • 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide: Substituents: 6-ethoxy benzothiazole and 2-methoxyphenyl on the acetamide.
Benzimidazole Derivatives
  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) :
    • Core Structure: Benzimidazole replaces benzothiazole.
    • Activity: Exhibits antimicrobial and anticancer properties, attributed to the electron-withdrawing dinitrophenyl group .

Acetamide N-Substituent Modifications

  • N-(2-Hydroxyethyl)acetamide (): Simpler Structure: Lacks the benzothiazolylthio group but highlights the role of the hydroxyethyl group in transesterification and aminolysis reactions. Kinetic studies show low activation energy (15.8 kJ·mol⁻¹) for its formation, suggesting synthetic accessibility .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :

    • Substituents: Dichlorophenyl and thiazole groups.
    • Structural Insight: Demonstrates how chloro substituents and heterocyclic N-substituents influence crystallography and intermolecular interactions .

Thioether vs. Alternative Linkages

  • 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m): Thioether Linkage: Shared with the target compound.

Anti-Inflammatory and Analgesic Activities

  • 2-(Benzothiazolylthio)-N-(spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-yl)acetamide (5d) :
    • Activity: Most potent anti-inflammatory and antibacterial compound in its series, highlighting the impact of spirocyclic substituents .

Antimicrobial and Anticancer Potential

Solubility and Pharmacokinetics

  • Hydroxyethyl vs. Aryl Substituents :
    • The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic aryl groups (e.g., chlorophenyl or methoxyphenyl), which may enhance oral bioavailability .

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Benzothiazole Substituent Acetamide N-Substituent Key Activity/Property Reference
Target Compound Benzothiazolylthio None 2-Hydroxyethyl Enhanced solubility -
EP3348550A1 (N-(6-Ethoxy-BTZ)) 6-Ethoxy-BTZ 6-Ethoxy 4-Chlorophenyl Lipophilic interaction
5d (Spirocyclic derivative) Benzothiazolylthio None Spiro[indoline-thiazolo] Anti-inflammatory
W1 (Benzimidazole derivative) Benzimidazolylthio None 2,4-Dinitrophenyl Antimicrobial, anticancer
2-(2,6-Dichlorophenyl)-N-(thiazolyl) Thiazole N/A 2,6-Dichlorophenyl Crystallographic stability

Biological Activity

Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)-, also known by its CAS number 88819-54-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2O2S
  • Molecular Weight : 240.29 g/mol
  • IUPAC Name : Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)-

The compound features a benzothiazole moiety linked to an acetamide group, which is further substituted with a hydroxyethyl group. This unique structure is crucial for its biological interactions.

The biological activity of Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. It has been shown to act as a selective antagonist for the CCR3 receptor, which plays a significant role in inflammatory responses and has implications in asthma and other allergic conditions .

The compound's mechanism involves:

  • Binding Affinity : It exhibits high binding affinity (IC50 values ranging from 1.5 to 3.0 nM) for the CCR3 receptor, indicating potent activity against this target .
  • Inhibition of Pathways : By inhibiting the CCR3 receptor, the compound modulates downstream signaling pathways that are critical in mediating inflammation and immune responses.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of Acetamide derivatives. The compound has been investigated for its effects on various cancer cell lines:

  • Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential use as an anticancer agent.
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells by disrupting critical cellular pathways involved in survival and proliferation .

Anti-inflammatory Effects

Given its role as a CCR3 antagonist, Acetamide, 2-(2-benzothiazolylthio)-N-(2-hydroxyethyl)- has been evaluated for its anti-inflammatory effects:

  • Reduction of Inflammatory Markers : Studies indicate that treatment with this compound leads to decreased levels of pro-inflammatory cytokines in models of allergic inflammation .
  • Therapeutic Potential : These findings suggest that it may have therapeutic applications in treating conditions characterized by excessive inflammation, such as asthma and allergic rhinitis.

Structure-Activity Relationships (SAR)

Understanding the SAR of Acetamide derivatives has been crucial for optimizing their biological activity:

Compound VariantBinding Affinity (IC50)SelectivityNotes
Lead Compound (1a)1.5 nMHigh (800-fold over CCR1)Found from focused library screening
Derivative (1b)3.0 nMModerateModifications improved selectivity
Derivative (1c)2.0 nMHighEnhanced potency observed

The modifications made to the benzothiazole and hydroxyethyl groups significantly influence binding affinity and selectivity towards the CCR3 receptor.

Case Studies

  • In Vivo Studies : An animal model study demonstrated that administration of Acetamide significantly reduced airway hyperresponsiveness and eosinophilic infiltration in lung tissues of asthmatic mice . This supports its potential application in treating asthma.
  • Combination Therapies : Research exploring combination therapies with Acetamide and other anti-inflammatory agents showed synergistic effects, enhancing therapeutic efficacy against chronic inflammatory diseases.

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